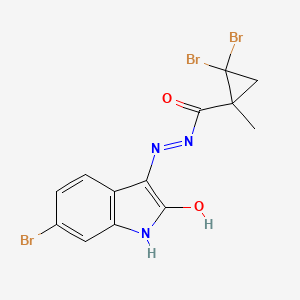![molecular formula C13H19N5 B6045048 N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methyl-3-pyridazinamine](/img/structure/B6045048.png)
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methyl-3-pyridazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methyl-3-pyridazinamine, also known as PD184352, is a small molecule inhibitor that targets the extracellular signal-regulated kinase (ERK) pathway. The ERK pathway is a key signaling pathway involved in cell proliferation, differentiation, and survival. Inhibition of this pathway has been shown to have potential therapeutic benefits in a variety of diseases, including cancer.
Mecanismo De Acción
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methyl-3-pyridazinamine targets the ERK pathway by inhibiting the activity of the kinase MEK1/2, which is upstream of ERK. Inhibition of MEK1/2 prevents the activation of ERK, which is involved in cell proliferation and survival. Inhibition of the ERK pathway can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methyl-3-pyridazinamine has been shown to have a variety of biochemical and physiological effects in cancer cells. It can induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis. N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methyl-3-pyridazinamine has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that is important for tumor growth. In addition, N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methyl-3-pyridazinamine has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methyl-3-pyridazinamine has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good stability. It has been extensively studied in preclinical models of cancer and has shown promising results. However, there are also limitations to the use of N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methyl-3-pyridazinamine in lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to work with. In addition, it has been shown to have off-target effects on other kinases, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the study of N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methyl-3-pyridazinamine. One area of research is to investigate its potential as a combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. Another area of research is to develop more potent and selective MEK inhibitors that can overcome the limitations of N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methyl-3-pyridazinamine. In addition, there is a need for further research to understand the mechanisms of resistance to MEK inhibitors, which can limit their efficacy in cancer treatment. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methyl-3-pyridazinamine in cancer patients.
Métodos De Síntesis
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methyl-3-pyridazinamine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of key intermediates, followed by coupling and deprotection steps to yield the final product. The synthesis has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methyl-3-pyridazinamine has been extensively studied in preclinical models of cancer and has shown promising results. It has been shown to inhibit the growth of a wide range of cancer cell lines, including melanoma, breast cancer, pancreatic cancer, and lung cancer. N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methyl-3-pyridazinamine has also been tested in animal models of cancer and has shown efficacy in reducing tumor growth.
Propiedades
IUPAC Name |
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methylpyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5/c1-9-6-7-13(18-15-9)14-8-4-5-12-10(2)16-17-11(12)3/h6-7H,4-5,8H2,1-3H3,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTNSAYHAVDWPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCCC2=C(NN=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-4-ethylbenzenesulfonohydrazide](/img/structure/B6044968.png)
![N,N-dimethyl-2-[4-(4-vinylbenzoyl)-2-morpholinyl]ethanamine](/img/structure/B6044975.png)
![1'-{[(4-methoxyphenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B6044995.png)
![N-(2-chlorophenyl)-3-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]propanamide](/img/structure/B6044998.png)
![4-methyl-1-{2-[4-(3-methylphenoxy)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6045006.png)
![2-(dimethylamino)-7-(tetrahydro-2H-pyran-2-ylcarbonyl)-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B6045010.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2,6-dimethyl-4-pyrimidinecarboxamide](/img/structure/B6045014.png)
![3-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B6045021.png)
![1-[(4-fluorophenyl)sulfonyl]-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B6045023.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6045030.png)
![2-[(4-ethylphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6045038.png)
![2-hydroxybenzaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6045043.png)
![1-cyclopropyl-N-methyl-6-oxo-N-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinecarboxamide](/img/structure/B6045044.png)
